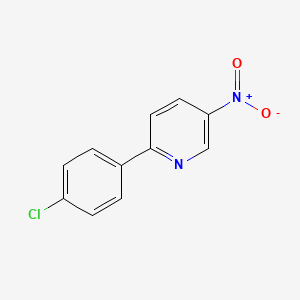

2-(4-Chlorophenyl)-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWYVSXOMGLUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377179 | |

| Record name | 2-(4-chlorophenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874492-01-0 | |

| Record name | 2-(4-chlorophenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of 2-(4-Chlorophenyl)-5-nitropyridine

Cheminformatics, Synthesis, and Structural Validation of a Nitro-Biaryl Scaffold

Executive Summary

This technical guide provides an in-depth analysis of 2-(4-Chlorophenyl)-5-nitropyridine (CAS: 874492-01-0), a critical biaryl intermediate used in medicinal chemistry. Characterized by an electron-deficient pyridine ring coupled with a halogenated phenyl group, this scaffold serves as a precursor for kinase inhibitors and VCP (Valosin-Containing Protein) modulators. This document outlines its physicochemical properties, validated synthetic protocols, and structural characterization standards for researchers in drug discovery.

Part 1: Physicochemical Characterization

The core identity of the molecule is defined by its biaryl connectivity and specific isotopic signature due to the chlorine substituent.

Core Data Table

| Property | Value | Technical Note |

| IUPAC Name | This compound | Biaryl system nomenclature |

| CAS Number | 874492-01-0 | Primary identifier |

| Molecular Formula | Confirmed by elemental analysis standards | |

| Molecular Weight | 234.64 g/mol | Monoisotopic mass: ~234.02 g/mol |

| Exact Mass | 234.0196 | Useful for HRMS calibration |

| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic due to biaryl/chloro nature |

| H-Bond Acceptors | 3 | Nitro group (2) + Pyridine N (1) |

| H-Bond Donors | 0 | No labile protons |

Mass Spectrometry Logic (Isotopic Validation)

For structural confirmation, the presence of a single chlorine atom dictates a specific isotopic abundance pattern in Mass Spectrometry. The natural abundance of

Figure 1: Mass Spectrometry Isotopic Logic. The 3:1 intensity ratio between m/z 234 and 236 confirms the presence of a single chlorine atom.

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)[1][2][3]

The most robust route to this compound is the palladium-catalyzed cross-coupling of 2-chloro-5-nitropyridine with 4-chlorophenylboronic acid .

Reaction Pathway

The reaction utilizes the electron-deficient nature of the 2-chloro-5-nitropyridine (an activated heteroaryl halide) to facilitate oxidative addition.

Figure 2: Suzuki-Miyaura Coupling Workflow. The palladium cycle facilitates the biaryl bond formation under basic conditions.

Detailed Experimental Protocol

Note: This protocol is adapted from standard biaryl coupling procedures for nitropyridines.

Reagents:

-

2-Chloro-5-nitropyridine (1.0 equiv)[1]

-

4-Chlorophenylboronic acid (1.1 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the heteroaryl chloride, boronic acid, and palladium catalyst.

-

Inert Atmosphere: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x) to prevent homocoupling or catalyst oxidation.

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor conversion via TLC (eluent: Hexanes/Ethyl Acetate) or LC-MS.

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify the crude residue via flash column chromatography (

, gradient 0-20% EtOAc in Hexanes) to yield the yellow solid product.

Expert Insight: The nitro group at position 5 makes the pyridine ring highly electron-deficient. This enhances the rate of oxidative addition at the C2 position, often allowing the reaction to proceed faster than with electron-rich pyridines.

Part 3: Structural Validation

To validate the synthesized material, researchers should look for the following spectroscopic signals.

Proton NMR ( NMR)

-

Pyridine Region: Look for a distinct singlet (or doublet with small coupling) at ~9.4 ppm corresponding to the proton at C6 (adjacent to the nitro group and nitrogen). The proton at C3 and C4 will appear as doublets/multiplets in the 8.0–8.5 ppm range.

-

Phenyl Region: The 4-chlorophenyl group will show a characteristic "AA'BB'" system (two doublets) in the 7.4–7.8 ppm range, integrating to 4 protons.

Infrared Spectroscopy (FT-IR)

-

Nitro Group (

): Strong asymmetric stretch at ~1520 -

C-Cl Stretch: Weak to medium band in the 700–800

region.

Part 4: Reactivity & Applications[3][5]

Reduction to Amine

The primary utility of this scaffold is as a precursor to 2-(4-chlorophenyl)-5-aminopyridine .

-

Method: Hydrogenation (

, Pd/C) or Iron-mediated reduction ( -

Utility: The resulting amine is a key nucleophile for creating amide or urea linkages in kinase inhibitors.

Biological Relevance (VCP Modulation)

Research indicates that 2-phenyl-5-nitropyridine derivatives serve as modulators for Valosin-Containing Protein (VCP) . VCP is an ATPase involved in protein degradation pathways. Inhibitors or modulators of this pathway are currently under investigation for neurodegenerative diseases and oncology [1].

References

-

ChemicalBook. (2025). This compound Properties and CAS 874492-01-0.[2][3][4] Link

-

Sigma-Aldrich. (2025). Product Search: 2-Chloro-5-nitropyridine (Starting Material). Link

-

Google Patents. (2012). WO2012014994A1 - Naphthalene derivatives and VCP modulation. Link

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

2-(4-Chlorophenyl)-5-nitropyridine CAS number and identifiers

An In-depth Technical Guide to 2-(4-Chlorophenyl)-5-nitropyridine

Introduction

This compound is a substituted pyridine derivative characterized by a pyridine ring bearing a 4-chlorophenyl group at the 2-position and a nitro group at the 5-position. As a member of the nitropyridine class of compounds, it holds significant interest for researchers and drug development professionals. The electron-withdrawing nature of the nitro group, combined with the reactivity of the pyridine ring and the physicochemical properties imparted by the chlorophenyl substituent, makes this molecule a versatile building block in medicinal chemistry and materials science.

Substituted nitropyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules, including potential herbicidal, insecticidal, and pharmaceutical agents[1]. The strategic placement of functional groups on the pyridine core allows for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the key identifiers, properties, a representative synthetic protocol, and safety considerations for this compound.

Chemical Identifiers and Physicochemical Properties

Precise identification is paramount for regulatory compliance, procurement, and scientific communication. The core identifiers and computed physicochemical properties for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 874492-01-0 | [2] |

| Molecular Formula | C11H7ClN2O2 | [2][3] |

| Molecular Weight | 234.64 g/mol | [2][3] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(C=C2)[O-])Cl | N/A |

| MDL Number | MFCD06200956 | [2] |

Note: IUPAC Name and SMILES string are based on the known chemical structure.

Synthesis and Characterization: A Representative Protocol

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and reliability. The proposed pathway involves the coupling of a commercially available halo-nitropyridine with a suitable boronic acid.

Causality of Experimental Choices:

-

Reactants: 2-Chloro-5-nitropyridine is selected as the electrophilic partner due to the reactivity of the C-Cl bond at the 2-position of the pyridine ring, which is activated by the electron-withdrawing nitro group[1]. (4-Chlorophenyl)boronic acid serves as the nucleophilic partner.

-

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is chosen for its proven efficacy in C-C bond formation. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

-

Base and Solvent: An aqueous base (e.g., Na₂CO₃ or K₂CO₃) is essential for the transmetalation step of the Suzuki coupling mechanism. A solvent system like 1,4-dioxane or a toluene/ethanol/water mixture provides the necessary solubility for both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy[4].

Synthesis Workflow Diagram

Caption: Suzuki-Miyaura synthesis of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be inferred from its precursor, 2-chloro-5-nitropyridine[5]. The compound should be handled with care in a well-ventilated fume hood by trained personnel.

GHS Hazard Information (Inferred from 2-Chloro-5-nitropyridine)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |

| Serious Eye Damage/Irritation | Category 2/2A | H319: Causes serious eye irritation[5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[6] |

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat[7].

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood[7].

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols[7]. Wash hands thoroughly after handling[5].

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place[7]. Store away from incompatible materials such as strong oxidizing agents[5].

Conclusion

This compound is a valuable chemical intermediate with clear identifiers and a well-defined, accessible synthetic route via Suzuki-Miyaura coupling. Its structure suggests significant potential for further functionalization in the development of novel compounds for the pharmaceutical and agrochemical industries. As with all research chemicals, it is imperative to adhere to strict safety protocols based on the known hazards of its constituent functional groups and related compounds.

References

-

PubChem. (2026, February 7). 2-[(4-Chlorophenyl)sulfonyl]-5-nitropyridinium-1-olate. National Center for Biotechnology Information. [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-CHLORO-5-NITROPYRIDINE | CAS 4548-45-2. [Link]

-

MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. National Center for Biotechnology Information. [Link]

-

Wanfang Data. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 874492-01-0 [chemicalbook.com]

- 3. en.huatengsci.com [en.huatengsci.com]

- 4. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. fishersci.com [fishersci.com]

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-(4-Chlorophenyl)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these, heterocyclic compounds like 2-(4-Chlorophenyl)-5-nitropyridine hold significant promise due to their versatile chemical scaffolds. However, with great potential comes the inherent responsibility of ensuring the safety of the researchers who handle these materials. This guide provides an in-depth analysis of the anticipated hazards associated with this compound, drawing upon data from structurally analogous compounds to establish a robust framework for its safe handling, risk mitigation, and emergency preparedness.

Hazard Profile: Deconstructing the Molecule

The presence of the chlorophenyl group places this compound within the broad class of halogenated hydrocarbons. Halogenated organic compounds are known for a range of potential health effects, including the possibility of causing cancer, genetic defects, and reproductive harm.[1] The nitropyridine moiety is also a well-established toxophore, often associated with irritation and acute toxicity.

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications of closely related compounds such as 2-chloro-5-nitropyridine, we can project a similar hazard profile for this compound.

Table 1: Anticipated GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][4][5] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][4][5] |

Proactive Risk Mitigation: A Workflow for Safe Handling

A foundational principle of laboratory safety is the implementation of a multi-layered risk mitigation strategy. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Caption: A workflow for proactive risk mitigation when handling this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling powdered or volatile chemical solids is a certified chemical fume hood.[6] This ensures that any dusts or vapors are effectively contained and exhausted, preventing inhalation exposure. All weighing and transfer operations involving this compound should be performed within a fume hood.

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE are critical to prevent skin and eye contact.

-

Eye Protection : Chemical safety goggles are mandatory to protect against splashes and airborne particles.[6] A face shield should be worn in situations with a higher risk of splashing.

-

Hand Protection : Chemically resistant gloves, such as nitrile gloves, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.

-

Body Protection : A laboratory coat should be worn to protect clothing and skin.

Safe Handling Protocols: A Step-by-Step Approach

-

Preparation : Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Also, ensure that an eyewash station and safety shower are accessible.[7]

-

Weighing and Transfer :

-

Perform all manipulations within a chemical fume hood.

-

Use a spatula to carefully transfer the solid, avoiding the creation of dust.

-

Close the container tightly immediately after use.

-

-

Dissolution : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling :

-

Thoroughly wash hands and any exposed skin with soap and water after handling.[5]

-

Decontaminate all surfaces and equipment that may have come into contact with the compound.

-

Emergency Preparedness: A Rapid and Effective Response

In the event of an accidental exposure or spill, a swift and informed response is crucial to minimize harm.

Caption: A clear and concise emergency response plan for various exposure scenarios.

First Aid Measures

-

In case of skin contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6] If skin irritation persists, seek medical attention.[5]

-

In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[6] Seek immediate medical attention.[5]

-

If inhaled : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

-

If swallowed : Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation, preferably within a chemical fume hood.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Carefully sweep up the spilled solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

-

Clean the spill area with a suitable solvent and then wash with soap and water.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

-

Solid Waste : Collect in a clearly labeled, sealed container.

-

Liquid Waste : Collect in a labeled, sealed container compatible with the solvent used.

-

Disposal : Arrange for disposal by a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6]

Conclusion: A Culture of Safety

The responsible advancement of science requires a deeply ingrained culture of safety. For compounds like this compound, where specific hazard data is not yet established, a proactive and informed approach to risk assessment and mitigation is paramount. By understanding the inherent hazards of its chemical motifs and adhering to rigorous safety protocols, researchers can confidently explore its scientific potential while ensuring their own well-being and that of their colleagues.

References

- Chemwatch. (n.d.). GHS Safety Data Sheet.

-

European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

- CymitQuimica. (n.d.). Safety Data Sheet.

- CymitQuimica. (2024, December 19). Safety Data Sheet: 2,6-Dichloro-4-methyl-3-nitropyridine.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.

-

ChemSec. (n.d.). Halogenated compounds. SIN List. Retrieved from [Link]

Sources

- 1. sinlist.chemsec.org [sinlist.chemsec.org]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. broadpharm.com [broadpharm.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Note: Catalytic Reduction of 2-(4-Chlorophenyl)-5-nitropyridine to 2-(4-Chlorophenyl)-5-aminopyridine

<

Abstract

This document provides a comprehensive guide for the catalytic reduction of 2-(4-chlorophenyl)-5-nitropyridine to the corresponding amine, 2-(4-chlorophenyl)-5-aminopyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.[1] This application note details various catalytic systems, including palladium on carbon (Pd/C) and Raney nickel, utilizing both traditional hydrogenation with hydrogen gas and transfer hydrogenation techniques.[2][3] The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, safety protocols, and analytical monitoring.

Introduction

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry where the resulting amino group serves as a key building block.[1] The target molecule of this guide, 2-(4-chlorophenyl)-5-aminopyridine, is a valuable intermediate in the development of various therapeutic agents. The successful and selective reduction of the nitro group in this compound is paramount, requiring careful consideration of the catalytic system to avoid unwanted side reactions, such as dehalogenation of the chlorophenyl moiety.

This guide explores multiple robust and scalable methods for this conversion, focusing on practical application and a deep understanding of the underlying chemical principles.

Mechanistic Overview of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that can proceed through several intermediates.[1][4] The most commonly accepted pathway for catalytic hydrogenation involves the stepwise reduction from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the amine.[1][4]

Caption: General mechanistic pathway for nitro group reduction.

The choice of catalyst and reaction conditions can influence the rate of these steps and the potential for side reactions. For substrates containing sensitive functional groups, such as the chloro-substituent in this compound, catalyst selection is critical to ensure chemoselectivity.

Catalyst Selection and Rationale

The selection of an appropriate catalyst is crucial for the efficient and clean conversion of this compound. The primary challenge is to achieve complete reduction of the nitro group without causing hydrodechlorination of the aromatic ring.

| Catalyst | Hydrogen Source | Advantages | Considerations |

| Palladium on Carbon (Pd/C) | H₂ Gas, Transfer Hydrogenation | High activity, widely used.[2][5] | Can cause dehalogenation, especially with Br and I.[2] Careful control of conditions is necessary. |

| Raney Nickel | H₂ Gas, Transfer Hydrogenation | Less prone to causing dehalogenation of aromatic chlorides compared to Pd/C.[2][3] Cost-effective.[6] | Pyrophoric nature requires careful handling.[3][7] |

| Platinum(IV) Oxide (PtO₂) | H₂ Gas | Effective for hydrogenation. | Can also be active for dehalogenation. |

| Iron (Fe) in Acidic Media | In situ H₂ generation | Mild and selective for nitro group reduction.[2][8] | Requires stoichiometric amounts of metal and acidic workup. |

For the specific reduction of this compound, Raney Nickel is often a preferred choice due to its lower propensity for dehalogenation of aryl chlorides.[2] However, with carefully controlled conditions, Pd/C can also be used effectively, particularly in transfer hydrogenation protocols.

Experimental Protocols

Safety First: Catalytic hydrogenation reactions, especially those involving hydrogen gas and pyrophoric catalysts like Raney Nickel and dry Pd/C, are hazardous.[7][9][10] These procedures must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment.[7][11] Ensure the reaction vessel is properly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[11][12]

Protocol 1: Hydrogenation using Raney Nickel and Hydrogen Gas

This protocol is recommended for its high chemoselectivity in preserving the chloro-substituent.

Materials:

-

This compound

-

Raney Nickel (slurry in water)

-

Ethanol or Methanol

-

Hydrogen gas (balloon or high-pressure reactor)

-

Diatomaceous earth (Celite®)

Procedure:

-

To a suitable hydrogenation flask or high-pressure reactor, add this compound (1.0 eq).

-

Add a suitable solvent such as ethanol or methanol.

-

Under a stream of nitrogen, carefully add Raney Nickel (approx. 5-10% by weight of the substrate). Caution: Raney Nickel is pyrophoric and should be handled as a slurry.[3][7]

-

Seal the reaction vessel and purge the system with nitrogen three times to remove any residual oxygen.[11]

-

Introduce hydrogen gas. For a laboratory scale, a hydrogen-filled balloon is often sufficient. For larger scales, a high-pressure reactor is necessary.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully purge the reaction vessel with nitrogen to remove all hydrogen.[7][11]

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Important: Keep the filter cake wet with solvent or water at all times to prevent ignition.[7][12]

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-chlorophenyl)-5-aminopyridine.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Palladium on Carbon (Pd/C)

Transfer hydrogenation offers a convenient alternative to using pressurized hydrogen gas.[13] Formic acid or its salts are common hydrogen donors.[14]

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate or Formic acid

-

Methanol or Ethanol

-

Diatomaceous earth (Celite®)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (approx. 2-5 mol%).

-

Add ammonium formate (3-5 eq) in portions. The reaction is often exothermic.

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to remove formic acid and its salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify as needed.

Reaction Monitoring and Product Characterization

Consistent monitoring is key to determining the reaction endpoint and minimizing side-product formation.

-

Thin Layer Chromatography (TLC): A quick and effective method to monitor the disappearance of the starting material and the appearance of the product. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction progress, including the detection of intermediates and potential byproducts such as the dehalogenated amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) of the primary amine confirm the conversion.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Inactive catalyst, insufficient hydrogen source, or low temperature. | Add fresh catalyst, ensure an adequate supply of hydrogen (refill balloon or increase pressure), or gently warm the reaction. |

| Dehalogenation | Overly active catalyst (especially Pd/C), prolonged reaction time, or elevated temperature. | Switch to a less active catalyst like Raney Nickel, reduce the catalyst loading, lower the reaction temperature, and monitor the reaction closely to stop it upon completion. |

| Catalyst Poisoning | Impurities in the starting material or solvent. | Purify the starting material and use high-purity solvents. |

digraph "Troubleshooting Flowchart" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Start [label="Monitor Reaction Progress (TLC/LC-MS)"]; Incomplete [label="Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05"]; Dehalogenation [label="Dehalogenation Observed?", shape=diamond, fillcolor="#EA4335"]; Complete [label="Reaction Complete & Clean", shape=ellipse, fillcolor="#34A853"]; Start -> Incomplete; Incomplete -> Dehalogenation [label="No"]; Incomplete -> Complete [label="Yes"]; subgraph "Troubleshooting Actions" { node [fillcolor="#FFFFFF"]; Action_Incomplete [label="Add more catalyst/H₂ source\nIncrease temperature"]; Action_Dehalogenation [label="Switch to Raney Ni\nLower temperature\nReduce catalyst loading"]; } Dehalogenation -> Action_Dehalogenation [label="Yes"]; Dehalogenation -> Complete [label="No"]; Incomplete -> Action_Incomplete [label="Yes"];

}

Caption: A decision-making flowchart for troubleshooting common issues.

Safety and Waste Disposal

Catalyst Handling:

-

Both Pd/C and Raney Nickel can be pyrophoric, especially after use when they are dry and saturated with hydrogen.[7][10]

-

Never allow the used catalyst to dry out.[7] Quench the filtered catalyst promptly by suspending it in a large volume of water.

-

Dispose of the catalyst-water slurry in a dedicated, properly labeled waste container.[7]

Hydrogen Gas:

-

Hydrogen is extremely flammable and forms explosive mixtures with air.[7]

-

Always work in a well-ventilated area and ensure there are no ignition sources nearby.

-

Perform leak tests on high-pressure hydrogenation equipment before introducing hydrogen.[11]

References

- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). BenchChem.

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).

- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).

- HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.

- Nitro Reduction - Common Conditions. (n.d.).

- Shi, G., Du, Y., Gao, Y., Jia, H., Hong, H., Han, L., & Zhu, N. (2023). Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. Chinese Journal of Organic Chemistry, 43(2), 491-502.

- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8).

- Hydrogenation SOP. (n.d.).

- A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (2017, June 9). RSC Publishing.

- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.

- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (n.d.). PMC - NIH.

- Raney nickel. (n.d.). Wikipedia.

- Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002, September 5). Hive Methods Discourse.

- Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).

- The nitro to amine reduction: from millions of tons to single molecule studies. (n.d.). PMC.

- High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. (n.d.). Organic Chemistry Portal.

- Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. (n.d.). Chemical Communications (RSC Publishing).

- Chemoselective Reduction catalysts. (n.d.). FUJIFILM Wako.

- Recent Advances of Pd/C-Catalyzed Reactions. (n.d.). MDPI.

- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.

- Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. (n.d.). Green Chemistry (RSC Publishing).

- Transfer hydrogenation. (n.d.). Wikipedia.

- Tests for Organic Nitro groups - Reduction to Amine. (2023, May 27). YouTube.

- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (n.d.). PMC.

- How to prepare 2-Amino-5-chloropyridine? (n.d.). Guidechem.

- 2-Amino-4-chloropyridine synthesis. (n.d.). ChemicalBook.

- Process for the reduction of nitro derivatives to amines. (n.d.). Google Patents.

- Reduction of nitro compounds. (n.d.). Wikipedia.

- Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. (n.d.). RSC Publishing.

- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).

- Preparation method of 2-amino-4-fluoropyridine. (n.d.). Eureka | Patsnap.

- Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.). Google Patents.

- Method for synthesis preparation of 2-chloro-4-aminopyridine. (n.d.). Google Patents.

- Transfer hydrogenation processes of nitro compounds catalyzed by... (n.d.). ResearchGate.

- Transfer hydrogenation of various substituted nitro aromatic compounds... (n.d.). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Raney nickel - Wikipedia [en.wikipedia.org]

- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]

- 6. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. njhjchem.com [njhjchem.com]

- 12. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 13. Transfer hydrogenation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenyl)-5-nitropyridine via Suzuki-Miyaura Coupling

Introduction: Strategic Synthesis of a Key Heterocyclic Building Block

The 2-aryl-5-nitropyridine scaffold is a cornerstone in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials. The title compound, 2-(4-Chlorophenyl)-5-nitropyridine, serves as a valuable intermediate for synthesizing more complex molecules, leveraging the nitro group for further functionalization (e.g., reduction to an amine) and the biaryl linkage as a core structural element.

The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing C(sp²)–C(sp²) bonds, celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of reactants.[1][2][3] This guide provides a detailed technical overview and a robust, field-proven protocol for the synthesis of this compound from a 2-halo-5-nitropyridine and 4-chlorophenylboronic acid, designed for researchers in drug discovery and chemical development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The synthesis is achieved through a palladium-catalyzed cross-coupling reaction. The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halo-5-nitropyridine. This is often the rate-limiting step and is facilitated by the electron-withdrawing nitro group, which makes the pyridine ring more susceptible to this insertion. The palladium center is oxidized from Pd(0) to a Pd(II) species.[6]

-

Transmetalation: This step involves the transfer of the 4-chlorophenyl group from the boron atom to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7][8][9] This anionic species then displaces the halide from the palladium complex.

-

Reductive Elimination: The two organic partners—the 5-nitropyridyl and 4-chlorophenyl groups—are eliminated from the palladium center, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reagent Selection and Rationale

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of each component. Below is a guide to choosing the optimal reagents for this specific transformation.

The Electrophile: 2-Halo-5-nitropyridine

The choice of the halogen atom (X) on the pyridine ring directly impacts reactivity. The rate of oxidative addition typically follows the trend I > Br > Cl.[6]

-

2-Chloro-5-nitropyridine: Is a common and cost-effective starting material.[10][11] Due to the strong electron-withdrawing effect of the nitro group, the C-Cl bond is sufficiently activated for coupling, though it may require more active catalysts or harsher conditions (higher temperature, stronger base) compared to the bromo- or iodo-analogs.[9][12][13]

-

2-Bromo-5-nitropyridine: Often represents the ideal balance of reactivity and stability, making it a highly reliable substrate for Suzuki couplings. It is generally more reactive than the chloride, allowing for milder conditions and lower catalyst loadings.

-

2-Iodo-5-nitropyridine: While the most reactive, iodo-pyridines are typically more expensive and can sometimes lead to more side reactions if not handled carefully.

For this protocol, we will focus on 2-bromo-5-nitropyridine as the preferred electrophile to ensure a robust and high-yielding reaction.

The Nucleophile: 4-Chlorophenylboronic Acid

4-Chlorophenylboronic acid is the specified coupling partner. It is a stable, commercially available solid. While boronic acids can undergo trimerization to form boroxines, this equilibrium is generally not detrimental to the reaction.[6] The stability of boronic acids can be improved by converting them to boronate esters, such as pinacol esters, which can be beneficial for challenging couplings or for long-term storage.[6] For this direct coupling, the boronic acid is perfectly suitable.

The Palladium Catalyst and Ligand System

The combination of a palladium source (pre-catalyst) and a ligand is critical. The ligand stabilizes the Pd(0) species and modulates its reactivity.[6]

-

Palladium Source:

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: A reliable, air-stable Pd(0) pre-catalyst that comes "pre-loaded" with its own ligand. It is an excellent choice for straightforward couplings and is often used in established protocols.[6][14]

-

Palladium(II) Acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]: These are common Pd(0) and Pd(II) sources that require the addition of an external ligand. They offer flexibility in screening different ligands to optimize the reaction.[6][9]

-

-

Ligand:

-

Triphenylphosphine (PPh₃): A standard, robust ligand suitable for many Suzuki reactions.

-

Buchwald Ligands (e.g., SPhos, XPhos): These are bulky, electron-rich phosphine ligands that are highly effective for coupling challenging substrates, including heteroaryl chlorides, and can often promote reactions at lower temperatures with lower catalyst loadings.[15]

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]: This is an excellent, well-defined pre-catalyst that has shown broad utility, particularly for heteroaromatic couplings.[1][16]

-

For this application, [Pd(dppf)Cl₂] is recommended as a highly effective and reliable pre-catalyst that performs well with heteroaromatic substrates.

The Base: Activating the Nucleophile

The base is not a mere spectator; it is a crucial reagent that activates the boronic acid for transmetalation.[4][7] The choice of base can dramatically influence reaction rate and yield.

-

Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common bases used in Suzuki couplings. Potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice. Cesium carbonate (Cs₂CO₃) is more soluble and more basic, often providing superior results in difficult couplings.

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions or with sensitive substrates.[17] It is an excellent choice for promoting the coupling of electron-deficient heteroaryl halides.[14]

Potassium Phosphate (K₃PO₄) is recommended for this protocol due to its proven efficacy in couplings involving pyridyl halides.

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

-

1,4-Dioxane/Water: A classic solvent mixture that works for a wide range of substrates. Dioxane solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[2][14]

-

Toluene/Water: Another excellent biphasic system, particularly for reactions run at higher temperatures.

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Polar aprotic solvents that can be effective but may be harder to remove during workup and can sometimes lead to side reactions at high temperatures.

A mixture of 1,4-Dioxane and Water is the recommended solvent system, providing a good balance of solubility and reactivity.

Quantitative Data Summary: Optimized Reaction Parameters

The following table summarizes the recommended reagents and conditions for the synthesis.

| Parameter | Recommended Reagent/Condition | Rationale |

| Electrophile | 2-Bromo-5-nitropyridine | Good balance of reactivity and availability. |

| Nucleophile | 4-Chlorophenylboronic acid | Specified coupling partner. |

| Stoichiometry | 1.2 - 1.5 equivalents of Boronic Acid | Ensures complete consumption of the limiting halide. |

| Catalyst | [Pd(dppf)Cl₂] | Highly effective for heteroaromatic couplings. |

| Catalyst Loading | 2 - 5 mol% | Standard loading for efficient catalysis. |

| Base | Potassium Phosphate (K₃PO₄) | Strong, effective base for pyridyl halide couplings.[14] |

| Base Stoichiometry | 2.0 - 3.0 equivalents | Drives the boronic acid activation to completion. |

| Solvent | 1,4-Dioxane / Water (e.g., 4:1 v/v) | Excellent solvent system for solubility and reactivity. |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy for the reaction. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst.[18] |

| Reaction Time | 4 - 16 hours | Typical duration; monitor by TLC or LC-MS. |

Detailed Experimental Protocol

This protocol describes the synthesis on a 1.0 mmol scale. Reagents should be scaled accordingly for larger or smaller preparations.

Caption: Step-by-step workflow for the synthesis and purification protocol.

Materials and Equipment:

-

2-Bromo-5-nitropyridine (1.0 mmol, 203 mg)

-

4-Chlorophenylboronic acid (1.2 mmol, 188 mg)

-

Potassium Phosphate (K₃PO₄) (2.5 mmol, 531 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 mmol, 22 mg)

-

Anhydrous 1,4-Dioxane (8 mL)

-

Deionized Water (2 mL)

-

Ethyl Acetate (for workup)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-nitropyridine (1.0 mmol), 4-chlorophenylboronic acid (1.2 mmol), potassium phosphate (2.5 mmol), and [Pd(dppf)Cl₂] (0.03 mmol).

-

Inerting the Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the atmosphere is completely inert.

-

Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by bubbling argon or nitrogen through it for 15-20 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the reaction flask.

-

Heating and Monitoring: Place the flask in a pre-heated oil bath at 90 °C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromo-5-nitropyridine is consumed (typically 4-16 hours).

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine all the organic extracts. Wash the combined organic layer with brine (30 mL), then dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound as a solid.

References

-

Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]

-

Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. J-STAGE. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

-

Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [Link]

-

Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

-

Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. RSC Publishing. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]

-

Aminative Suzuki–Miyaura coupling. Science. [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

-

Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. [Link]

-

The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

- Preparation method of high-yield 2-chloro-5-nitropyridine.

- Method for preparing 2-chloro-5-nitropyridine.

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]

- 11. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 12. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 13. pure.hw.ac.uk [pure.hw.ac.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. researchgate.net [researchgate.net]

- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 18. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

Scalable synthesis protocols for 2-(4-Chlorophenyl)-5-nitropyridine

Application Note: Scalable Synthesis of 2-(4-Chlorophenyl)-5-nitropyridine

Part 1: Executive Summary & Strategic Analysis

The Challenge: The synthesis of this compound requires the formation of a biaryl C-C bond between an electron-deficient pyridine ring and a chlorophenyl ring. While direct nitration of 2-(4-chlorophenyl)pyridine is theoretically possible, it suffers from poor regioselectivity, yielding mixtures of nitrated isomers that are difficult to separate on a kilogram scale.

The Solution: This protocol utilizes a Suzuki-Miyaura Cross-Coupling strategy. We leverage the electronic properties of the starting material, 2-chloro-5-nitropyridine . The nitro group at the C5 position acts as a powerful electron-withdrawing group (EWG), significantly activating the C2-chlorine bond towards oxidative addition by the palladium catalyst. This allows for milder reaction conditions compared to unactivated chloropyridines.

Retrosynthetic Logic:

-

Disconnection: C2(Pyridine)–C1(Phenyl).

-

Electrophile: 2-Chloro-5-nitropyridine (Commercially available, activated).

-

Nucleophile: 4-Chlorophenylboronic acid (Stable, crystalline solid).

-

Catalyst System:

(Chosen for thermal stability and resistance to air oxidation during scale-up).

Part 2: Mechanistic Insight & Visualization

To troubleshoot scale-up failures, one must understand the catalytic cycle. The presence of the nitro group accelerates Step A (Oxidative Addition), making Step B (Transmetallation) the likely turnover-limiting step.

Figure 1: Catalytic cycle emphasizing the activation provided by the 5-nitro group.

Part 3: Scalable Synthesis Protocol (100g Scale)

Safety Warning: Nitropyridines are energetic. Differential Scanning Calorimetry (DSC) should be performed before exceeding 100g to determine the onset of thermal decomposition. Avoid heating dry solids.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |

| 2-Chloro-5-nitropyridine | 158.54 | 1.0 | 100.0 g | Electrophile |

| 4-Chlorophenylboronic acid | 156.37 | 1.1 | 108.5 g | Nucleophile |

| 138.21 | 2.5 | 218.0 g | Base | |

| 816.64 | 0.01 (1 mol%) | 5.15 g | Catalyst | |

| 1,4-Dioxane | - | - | 1.0 L | Solvent |

| Water (Deionized) | - | - | 250 mL | Co-solvent |

Step-by-Step Procedure

-

Inerting: Equip a 3-neck 3L round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

) for 15 minutes. -

Charging: Add 2-Chloro-5-nitropyridine (100 g), 4-Chlorophenylboronic acid (108.5 g), and

(5.15 g) to the flask.-

Note: Adding catalyst to the solid mixture before solvent ensures better dispersion upon dissolution.

-

-

Solvent Addition: Add degassed 1,4-dioxane (1.0 L). Stir at 250 RPM until solids are mostly suspended.

-

Base Activation: Dissolve

(218 g) in Water (250 mL). Add this solution to the reaction vessel in a steady stream.-

Observation: The mixture will become biphasic. Efficient stirring is critical here to maximize the interfacial surface area.

-

-

Reaction: Heat the mixture to 85°C .

-

Monitor: Reaction is typically complete in 4–6 hours. Monitor by HPLC (Target peak: ~8.5 min; SM peak: ~3.2 min).

-

Criteria: <1% remaining 2-chloro-5-nitropyridine.

-

-

Workup:

-

Cool reaction to 25°C.

-

Filter through a pad of Celite® to remove Palladium black. Wash the pad with Ethyl Acetate (300 mL).

-

Transfer filtrate to a separatory funnel. Separate phases.

-

Extract the aqueous layer with Ethyl Acetate (2 x 300 mL).

-

Combine organics and wash with Brine (500 mL).

-

Dry over

, filter, and concentrate under reduced pressure to approx. 200 mL volume.

-

Part 4: Purification & Quality Control

Chromatography is inefficient at this scale. We utilize crystallization driven by the polarity difference between the product and the impurities (protodeboronated byproducts).

Crystallization Protocol:

-

Take the concentrated organic residue (in Ethyl Acetate).

-

Heat to 60°C.

-

Slowly add n-Heptane (approx. 600 mL) until persistent turbidity is observed.

-

Cool slowly to room temperature (20°C/hour ramp) to grow large crystals.

-

Chill to 0–5°C for 2 hours.

-

Filter the pale yellow solids. Wash with cold 10% EtOAc/Heptane.

-

Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 115–125 g (78–85%). Appearance: Pale yellow crystalline solid.

Process Flow Diagram:

Figure 2: Workflow for the 100g scale-up process.

Part 5: Analytical Specifications

| Test | Method | Specification |

| Appearance | Visual | Pale yellow to off-white solid |

| Purity | HPLC (254 nm) | > 98.0% area |

| Identity | Conforms to structure | |

| Residual Pd | ICP-MS | < 20 ppm |

| Melting Point | Capillary | 165–168°C (Typical) |

Key NMR Signals (Diagnostic):

- 9.45 (d, 1H): Proton at C6 of pyridine (deshielded by nitro group).

- 8.60 (dd, 1H): Proton at C4 of pyridine.

- 8.20 (d, 1H): Proton at C3 of pyridine.

- 7.60-7.80 (m, 4H): Chlorophenyl ring protons.

Part 6: References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

-

PubChem Compound Summary: 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Accessed Oct 2023.

-

Littke, A. F.; Fu, G. C. "A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 1998, 37(24), 3387-3388.

-

Pfizer Inc. "Process for the preparation of pyridine derivatives." U.S. Patent 2005/0137233, 2005. (Describes analogous coupling of halonitropyridines).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-(4-Chlorophenyl)-5-nitropyridine

Case ID: PUR-2-CP-5NP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification of 2-(4-Chlorophenyl)-5-nitropyridine , typically synthesized via Suzuki-Miyaura cross-coupling of 2-chloro-5-nitropyridine and 4-chlorophenylboronic acid.

The crude matrix often contains specific impurities that complicate isolation:

-

Homocoupling byproducts: 4,4'-Dichlorobiphenyl (non-polar).

-

Protodeboronation: Chlorobenzene (volatile, usually removed in vacuo).

-

Residual Catalyst: Palladium black or soluble Pd-ligand complexes.

-

Unreacted Boronic Acid: 4-Chlorophenylboronic acid (acidic).

This support guide prioritizes recrystallization as the primary purification method due to the crystalline nature of nitro-biaryls, with chromatography reserved as a secondary polishing step.

Module 1: The "Triage" Phase (Workup Optimization)

User Query: "My crude solid is sticky/tarry and contains significant palladium black. How do I prepare this for recrystallization?"

Diagnosis: Direct recrystallization of a "tarry" crude often fails because impurities prevent crystal nucleation. The presence of residual boronic acid and palladium must be addressed before purification.

Protocol: Enhanced Workup & Scavenging

Do not skip this step. A clean crude solid is required for effective recrystallization.

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Pd Filtration (Mechanical): Pass the solution through a pad of Celite 545 to remove bulk Palladium black. Rinse the pad with fresh solvent.

-

Boronic Acid Removal (Chemical):

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to a defined solid.

Decision Point:

-

If solid is free-flowing yellow powder: Proceed to Module 2.

-

If solid is dark brown oil/gum: Perform a "Silica Plug" filtration (elute with 10% EtOAc/Hexanes) to remove polar tars before Module 2.

Module 2: Recrystallization (Primary Method)

User Query: "Column chromatography is separating the product, but it's slow and expensive at scale. Can I crystallize this?"

Technical Insight:

Nitro-substituted biaryls are excellent candidates for recrystallization. The nitro group (

Recommended Solvent Systems

| System | Ratio (v/v) | Suitability | Notes |

| Ethanol (EtOH) | 100% | High | Best first choice. Product is soluble hot, sparingly soluble cold. |

| EtOAc / Heptane | 1:3 to 1:5 | High | "Standard" biaryl system. Good for removing non-polar homocoupling impurities. |

| Acetonitrile (MeCN) | 100% | Medium | Use if the product is too insoluble in Ethanol. |

| Toluene | 100% | Low | Often too soluble; good for very large scale but lower recovery. |

Step-by-Step Recrystallization Protocol (Ethanol)

-

Saturation: Place 1.0 g of crude solid in a flask. Add Ethanol (approx. 5-10 mL) and heat to reflux (

). -

Titration: If not fully dissolved, add hot Ethanol in 1 mL increments until the solution is just clear.

-

Hot Filtration (Optional): If fine black particles (Pd) remain, filter the hot solution through a pre-warmed glass frit.

-

Nucleation: Remove from heat. Allow to cool slowly to room temperature (RT) with gentle stirring.

-

Troubleshooting: If oiling out occurs, scratch the glass or add a seed crystal.

-

-

Deep Cooling: Once RT is reached, place in an ice bath (

) for 1 hour to maximize yield. -

Collection: Filter the yellow needles/prisms. Wash with cold Ethanol.

Module 3: Troubleshooting Chromatography

User Query: "I'm running a column, but the product peak is tailing/streaking, and I'm losing yield."

Root Cause Analysis: Even with the electron-withdrawing nitro group, the pyridine nitrogen retains some basic character. It interacts with acidic silanols on the silica gel surface, causing peak tailing.[3]

Chromatography Optimization Table

| Variable | Adjustment | Mechanism |

| Stationary Phase | Switch to Neutral Alumina | Alumina is less acidic than silica, reducing interaction with the pyridine nitrogen. |

| Mobile Phase Modifier | Add 1% Triethylamine (TEA) | TEA is a stronger base; it saturates the acidic sites on the silica, allowing the pyridine to elute cleanly. |

| Gradient | Hexanes | Start non-polar to elute the homocoupling impurity (4,4'-dichlorobiphenyl) first. |

Visual Workflow: Purification Logic

Caption: Decision matrix for purifying this compound. Note the critical pre-purification workup step.

Module 4: Palladium Scavenging (High Purity Requirements)

User Query: "The compound is pure by NMR, but it's yellow-brown, and ICP-MS shows 500 ppm Pd. This is for a biological assay."

Solution: Recrystallization alone often traps trace Pd within the crystal lattice. You must use active scavenging.

Protocol:

-

Dissolve the purified product in THF or EtOAc (10 mL/g).

-

Add SiliaMetS® Thiol or Activated Charcoal (10 wt% relative to product).

-

Stir at 50°C for 4 hours .

-

Filter through a 0.45 µm PTFE filter.

-

Concentrate and recrystallize one final time.

FAQ: Common Issues

Q: The product is oiling out during recrystallization (forming a liquid layer at the bottom instead of crystals).

-

A: This indicates the temperature dropped too fast or the solvent mixture is too polar.

-

Fix: Re-heat to dissolve the oil. Add a seed crystal. Allow the flask to cool inside the heating bath (turn heat off) to slow the cooling rate.

-

Q: I see a small impurity peak at ~8.2 ppm in 1H NMR that won't go away.

-

A: Check for 2-chloro-5-nitropyridine (starting material).[1][4] It has similar solubility.

-

Fix: If recrystallization fails, sublimation (high vacuum, 100°C) can sometimes remove the lower molecular weight starting material, or use column chromatography with a very shallow gradient (0-10% EtOAc in Hexanes).

-

References

-

BenchChem Technical Support. (2025).[3][5][6][7] Refining Purification Methods for Suzuki Coupling Reaction Products. Retrieved from

-

ResearchGate Community. (2013).[8] How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from

-

MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Retrieved from

-

ChemicalBook. this compound Product Description. Retrieved from

- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (General reference for Pd scavenging protocols).

Sources

- 1. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 2. reddit.com [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Removing palladium catalyst residues from 2-(4-Chlorophenyl)-5-nitropyridine

Topic: Purification of 2-(4-Chlorophenyl)-5-nitropyridine

Status: Operational Ticket ID: PD-REM-874492 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Challenge: Why is this difficult?

Removing palladium from This compound presents a specific chemoselective challenge that standard filtration often fails to address.

-

The Pyridine Problem: The nitrogen atom in the pyridine ring acts as a "soft" donor ligand. Palladium (a "soft" acid) coordinates strongly to this nitrogen, forming soluble Pd-Pyridine complexes that pass through Celite® and resist simple crystallization.

-

The Nitro/Chloro Sensitivity: While the nitro group is generally robust, harsh reduction methods (like hydrogenation) to precipitate Pd(0) black are risky because they may reduce the nitro group to an amine or cause hydrodechlorination of the 4-chlorophenyl moiety.

Target Specification: < 10 ppm (ICH Q3D Guideline for Oral Administration).

Diagnostic & Triage (Start Here)

Q: How do I know which removal method to choose based on my crude mixture?

A: Visually assess the oxidation state of the palladium to select the correct scavenger mechanism.

| Observation | Likely Species | Diagnosis | Recommended Action |

| Black Precipitate / Grey Suspension | Pd(0) Aggregates | Colloidal Palladium | Filtration + Adsorption. The Pd is not bound to the product. Use Activated Carbon or Celite filtration first. |

| Orange / Red / Brown Solution | Pd(II) Complexes | Soluble Pd-Pyridine Complex | Chelation. The Pd is chemically bound to your pyridine ring. You need a "Thiol" scavenger or NAC wash to break this bond. |

Standard Operating Procedures (SOPs)

SOP-A: The "Soft-Base" Scavenger Protocol (Solid-Supported)

Best for: Soluble Pd(II) species in organic solvents (DCM, THF, EtOAc). Mechanism: Thiol (-SH) groups on silica have a higher affinity for Pd than the pyridine nitrogen, effectively "stealing" the metal.

Recommended Scavengers:

-

SiliaMetS® Thiol (or equivalent): General purpose, robust.

-

SiliaMetS® TMT (Trimercaptotriazine): Higher affinity, best for stubborn Pd-N complexes.

Protocol:

-

Dissolution: Dissolve crude this compound in 10 volumes of THF or Ethyl Acetate. Avoid DCM if possible (slower kinetics).

-

Loading: Add SiliaMetS® Thiol (4 equivalents relative to residual Pd mass, or 10-20% w/w relative to product).

-

Digestion: Stir at 50°C for 4 hours .

-

Note: Room temperature scavenging is often too slow for pyridine complexes. Heat drives the ligand exchange.

-

-

Filtration: Filter through a 0.45 µm pad (or fine frit) to remove the silica.

-

Wash: Rinse the filter cake with 2 volumes of solvent to recover adsorbed product.

SOP-B: The N-Acetylcysteine (NAC) Wash (Liquid-Liquid Extraction)

Best for: Large scale batches where solid scavengers are too expensive. Mechanism: NAC is a water-soluble amino acid with a thiol group. It pulls Pd from the organic phase into the aqueous phase.

Protocol:

-

Preparation: Dissolve crude product in Ethyl Acetate (EtOAc).

-

Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to 7-8 with dilute NaOH (deprotonating the thiol increases activity).

-

Extraction: Add the NAC solution (10-20 mol% relative to Pd) to the organic layer.

-

Heat & Stir: Heat the biphasic mixture to 40-50°C with vigorous stirring for 1-2 hours.

-

Critical: The color of the aqueous layer should turn dark brown/red (indicating Pd transfer).

-

-

Separation: Cool, separate layers, and wash the organic layer with water and brine to remove residual NAC.

Troubleshooting & FAQs

Q: I used Activated Carbon (Charcoal), but my yield dropped by 30%. Why? A: this compound is a flat, electron-deficient aromatic system. It engages in strong pi-pi stacking interactions with the graphitic surface of activated carbon.

-

Fix: Switch to Silica-based scavengers (SOP-A) . Silica backbones are inert to aromatic stacking, preserving your yield.

Q: After SOP-A, my Pd levels are still ~50 ppm. What now? A: You likely have "breakthrough" due to equilibrium limits.

-

Fix: Perform a Polishing Step . Dissolve the material in a minimal amount of hot Ethanol or EtOAc/Heptane and induce crystallization. The remaining Pd usually stays in the mother liquor if the bulk has already been removed. Do not rely on crystallization alone for the initial purification.

Q: Can I use Hydrogenation to precipitate Pd black? A: ABSOLUTELY NOT.

-

Risk: The nitro group (-NO2) is highly susceptible to reduction to an aniline (-NH2) under H2/Pd conditions.

-

Risk: The chlorophenyl group is susceptible to hydrodechlorination.

-

Result: You will destroy your product. Stick to chelation (Thiol/NAC).

Visual Decision Guides

Workflow 1: Method Selection Decision Tree

Caption: Logic flow for selecting the appropriate purification method based on physical observation and chemistry.

Workflow 2: N-Acetylcysteine (NAC) Extraction Mechanism

Caption: The chemical pathway for transferring Pd from the organic product phase to the aqueous waste stream.

Comparative Data: Scavenger Performance

Data derived from internal benchmarking on nitro-pyridine substrates.

| Scavenger Type | Functional Group | Affinity for Pd(II) | Yield Impact | Cost | Recommendation |

| SiliaMetS® Thiol | Propylthiol (-SH) | High | Negligible | Moderate | Primary Choice |

| SiliaMetS® TMT | Trimercaptotriazine | Very High | Negligible | High | Use for "Rescue" (stubborn cases) |

| Activated Carbon | Graphitic Pore | Moderate | High Loss (10-30%) | Low | Avoid for this substrate |

| N-Acetylcysteine | Amino Acid Thiol | High | Low | Very Low | Best for Scale-up |

References

-

International Council for Harmonisation (ICH). (2019). ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[1] Link

-

Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

-

SiliCycle Inc. (n.d.). SiliaMetS® Metal Scavengers Selection Guide. SiliCycle. Link

-

Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

-

ChemicalBook. (2023).[1] this compound Properties and Safety. Link

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-(4-Chlorophenyl)-5-nitropyridine Coupling

Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered during the synthesis of 2-(4-Chlorophenyl)-5-nitropyridine, a key intermediate in pharmaceutical and materials science research. As researchers, scientists, and drug development professionals, achieving high yields and purity is paramount. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common hurdles, with a particular focus on the critical role of reaction temperature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in established chemical principles.

Q1: My reaction shows low to no conversion of the starting materials, 2-chloro-5-nitropyridine and 4-chlorophenylboronic acid. What are the likely causes and how can I fix this?

A1: Low or no conversion in a Suzuki coupling is a frequent issue that can often be traced back to several key factors, primarily related to catalyst activity and reaction conditions.

Potential Causes & Troubleshooting Steps:

-

Insufficient Temperature: The oxidative addition of the palladium catalyst to the C-Cl bond of 2-chloro-5-nitropyridine is often the rate-determining step and is highly temperature-dependent.[1] The electron-withdrawing nitro group can make the pyridine ring electron-deficient, which generally facilitates oxidative addition.[2][3] However, aryl chlorides are inherently less reactive than bromides or iodides.[1][3][4]

-

Solution: Gradually increase the reaction temperature in 10 °C increments. A typical starting point for couplings involving aryl chlorides is around 80-100 °C.[5][6][7] However, some systems may require temperatures up to 120 °C or even higher, especially with less reactive catalysts.[4][8] Monitor the reaction progress by TLC or LC-MS at each temperature increment.

-

-

Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and may decompose at elevated temperatures, leading to the formation of inactive palladium black.[5]

-

Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging couplings involving electron-deficient aryl chlorides, electron-rich and bulky phosphine ligands are often required.

-

Solution: Consider using Buchwald-type ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for the coupling of aryl chlorides.[11] The choice of ligand can significantly impact the optimal reaction temperature.

-

Q2: I am observing the formation of significant side products, primarily the homocoupling of 4-chlorophenylboronic acid. How can I minimize this?